molecular formula C6H18Cl2O2Si3 B1585065 1,5-Dichlorohexamethyltrisiloxane CAS No. 3582-71-6

1,5-Dichlorohexamethyltrisiloxane

Cat. No. B1585065
CAS RN: 3582-71-6
M. Wt: 277.36 g/mol
InChI Key: GJIYNWRLGOMDEX-UHFFFAOYSA-N
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Description

1,5-Dichlorohexamethyltrisiloxane is a chemical compound with the molecular formula C6H18Cl2O2Si3 and a molecular weight of 277.37 . It is also known by other names such as Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl .


Molecular Structure Analysis

The molecular structure of 1,5-Dichlorohexamethyltrisiloxane consists of silicon (Si), carbon ©, hydrogen (H), chlorine (Cl), and oxygen (O) atoms . The InChI code for this compound is 1S/C6H18Cl2O2Si3/c1-11(2,7)9-13(5,6)10-12(3,4)8/h1-6H3 .


Physical And Chemical Properties Analysis

1,5-Dichlorohexamethyltrisiloxane has a molecular weight of 277.37 . More detailed physical and chemical properties such as boiling point, melting point, and solubility are not available from the sources I have access to.

Scientific Research Applications

Chemical Reactions and Selectivity

1,5-Dichlorohexamethyltrisiloxane has been a subject of study in the context of chemical reactions with alkyllithium reagents. At low temperatures, it shows a competitive reaction with both silicon-chlorine bonds, highlighting its utility in selective chemical synthesis. This property enables the formation of specific compounds like 1-alkyl-5-hydroxyhexamethyltrisiloxanes without cleaving siloxane bonds under certain conditions (Kazoura & Weber, 1983).

Membrane Modification

The compound has been used to modify the processability of polyamide membranes. By reacting with polyamides, it enhances molecular weight and introduces plasticization, leading to improved oxygen permselectivity and solubility of the modified polyamides (Aoki, Yamamoto, Shin, & Oikawa, 1993).

Industrial and Environmental Impact

1,5-Dichlorohexamethyltrisiloxane, as part of the siloxane family, has been studied in various environmental contexts. The focus has been on understanding its concentrations, fate, and transport in the environment, particularly due to its use in personal care products and industrial applications. For example, decamethylcyclopentasiloxane (D5), a compound related to 1,5-Dichlorohexamethyltrisiloxane, has been analyzed for its environmental concentrations and impact. These studies highlight the importance of assessing the environmental fate of such compounds due to their widespread use and potential regulatory implications (McLachlan et al., 2010).

Safety And Hazards

1,5-Dichlorohexamethyltrisiloxane can cause severe skin burns and eye damage. Inhalation may cause irritation to the respiratory tract and overexposure may lead to symptoms such as coughing, headaches, and nausea .

properties

IUPAC Name

bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18Cl2O2Si3/c1-11(2,7)9-13(5,6)10-12(3,4)8/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIYNWRLGOMDEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(O[Si](C)(C)Cl)O[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2O2Si3
Source PubChem
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Related CAS

42388-40-9
Record name Poly[oxy(dimethylsilylene)], α-(chlorodimethylsilyl)-ω-[(chlorodimethylsilyl)oxy]-
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DSSTOX Substance ID

DTXSID3063091
Record name Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl-
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Molecular Weight

277.36 g/mol
Source PubChem
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name 1,5-Dichlorohexamethyltrisiloxane
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Product Name

1,5-Dichlorohexamethyltrisiloxane

CAS RN

3582-71-6, 67923-13-1
Record name 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane
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Record name 1,5-Dichlorohexamethyltrisiloxane
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Record name Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl-
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Record name Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl-
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Record name 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane
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Record name Chlorine terminated polydimethylsiloxane
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Record name 1,5-DICHLOROHEXAMETHYLTRISILOXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dichlorohexamethyltrisiloxane
Reactant of Route 2
Reactant of Route 2
1,5-Dichlorohexamethyltrisiloxane

Citations

For This Compound
90
Citations
T Aoki, Y Yamamoto, K Shin, E Oikawa - Polymer journal, 1993 - nature.com
For a gas permeable membrane, it is absolutely necessary for the membrane to resist a pressure difference in permeation. When a new polymer which is designed and synthesized for …
Number of citations: 2 www.nature.com
LM Volkova, KA Andrianov, MS Obusheva - … of the Academy of Sciences of …, 1963 - Springer
Bicyclic dimethylsiloxane oligomers Page 1 BICYCLIC DIMETHYLSILOXANE OLIGOMERS* Lora M. Volkova, KA Andrianov, and MS Obusheva MV Lomonosov Moscow Institute of …
Number of citations: 3 link.springer.com
KA Andrianov, TV Vasil'eva, L I-Min - Bulletin of the Academy of Sciences …, 1963 - Springer
The reaction of α,ω-dichlorodimethylsiloxanes with ethylamine has been studied. As a result of the reaction both cyclic and linear compounds are formed. 2. The cyclic compounds are …
Number of citations: 1 link.springer.com
SA Kazoura, WP Weber - Journal of Organometallic Chemistry, 1983 - Elsevier
The reactions of 1,3-dichlorotetramethyldisiloxane and 1,5-dichlorohexamethyltrisiloxane with alkyllithium reagents have been studied. At low temperature (− 78C) only one of the two …
Number of citations: 4 www.sciencedirect.com
RL Elliott, LW Breed - Inorganic Chemistry, 1965 - ACS Publications
Results The properties and characterization of thesiloxazanes and the intermediates in their preparation are reported in Table I. Rather than a single product, methylamine and 1, 3-…
Number of citations: 16 pubs.acs.org
KA Andrianov, AI Nogaideli, DS Akhobadze… - Bulletin of the Academy …, 1972 - Springer
Conclusions 1. A study was made of the reaction of ε-caprolactam with methylvinyldichlorosilane, 1, 3-dichlorotetramethyldisiloxane and 1,5-dichlorohexamethyltrisiloxane, and ofα-…
Number of citations: 1 link.springer.com
T Aoki, Y Yamamoto, K Shin… - Die Makromolekulare …, 1992 - Wiley Online Library
For oxygen-permselective membranes, high oxygen permeability is the most important requirement. However, the polymers that show high oxygen permeability coefficients (Po,) of …
Number of citations: 13 onlinelibrary.wiley.com
T Uchida, Y Kita, H Maekawa, I Nishiguchi - Tetrahedron, 2006 - Elsevier
Mg-promoted reductive coupling of aromatic carbonyl compounds () with chlorosilanes, such as trimethylsilyl chloride (TMSCl:), 1,2-bis(chlorodimethylsilyl)ethane () and 1,5-…
Number of citations: 9 www.sciencedirect.com
RL Schaaf, PT Kan, CT Lenk… - The Journal of Organic …, 1960 - ACS Publications
The reaction of cyclopentadienyllithium with dimethyldichlorosilane, 1, 3-dichlorotetramethyldisiloxane, and 1, 5-dichlorohexamethyltrisiloxane gave monochloroderivatives which …
Number of citations: 24 pubs.acs.org
M Veith, A Rammo, R Heim, V Huch - 2010 - Wiley Online Library
The twelve membered and eighteen membered cyclosiloxazanes [Me 2 SiOSiMe 2 N(H)SiMe 2 O] 2 (3) and [Me 2 SiOSiMe 2 N(H)SiMe 2 O] 3 (4) have been obtained as colourless …
Number of citations: 7 onlinelibrary.wiley.com

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